3-(4-Chlorophenyl)-2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one
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Overview
Description
- Quinazolinones have attracted attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
3-(4-Chlorophenyl)-2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one: , often referred to as , belongs to the quinazolinone family. Its chemical structure consists of a quinazolinone core with a chlorophenyl group, an ethoxyphenyl group, and a thioether linkage.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Compound X serves as a versatile intermediate for the synthesis of novel derivatives with tailored properties.
Biology: It exhibits promising antiproliferative activity against cancer cells, making it a potential lead compound for drug development.
Medicine: Researchers explore its role in targeted therapies, especially in oncology.
Industry: It finds applications in agrochemicals, dyes, and materials science.
Mechanism of Action
- Compound X’s mechanism involves interactions with specific molecular targets:
Kinases: It inhibits kinases involved in cell signaling pathways.
DNA Topoisomerases: It interferes with DNA replication and repair.
Apoptosis Pathways: It induces apoptosis in cancer cells.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Unique Features:
Similar Compounds:
Properties
CAS No. |
763114-85-8 |
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Molecular Formula |
C24H19ClN2O3S |
Molecular Weight |
450.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanylquinazolin-4-one |
InChI |
InChI=1S/C24H19ClN2O3S/c1-2-30-19-13-7-16(8-14-19)22(28)15-31-24-26-21-6-4-3-5-20(21)23(29)27(24)18-11-9-17(25)10-12-18/h3-14H,2,15H2,1H3 |
InChI Key |
RGVPOZSDSOBUCY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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